Structural Hybrid Advantage: Dual Pharmacophore Architecture vs. Mono-Aryl Cinnamamides
The target compound uniquely combines a cinnamamide Michael acceptor with a 6-(furan-2-yl)pyridin-3-yl recognition motif. In contrast, the most extensively characterized N-arylcinnamamides (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-cinnamamide) bear only a single substituted phenyl ring [1]. The furan-pyridine biheteroaryl system present in the target compound has independently demonstrated high-affinity target engagement: the structurally related [5-(pyridin-3-yl)furan-2-yl]methanamine scaffold achieves a CYP2A6 Ki of 100 nM and IC50 of 200 nM in a coumarin 7-hydroxylation fluorescence assay [2]. The target compound retains this recognition motif while appending the cinnamamide warhead, enabling potential covalent or high-affinity non-covalent target modulation not achievable with either pharmacophore alone [3].
| Evidence Dimension | Pharmacophoric complexity (number of distinct binding motifs per molecule) |
|---|---|
| Target Compound Data | 3 distinct motifs: cinnamamide α,β-unsaturated amide; pyridine H-bond acceptor/π-stack; furan oxygen H-bond acceptor |
| Comparator Or Baseline | N-[3,5-bis(trifluoromethyl)phenyl]-cinnamamide: 2 distinct motifs (cinnamamide; substituted phenyl ring). [5-(pyridin-3-yl)furan-2-yl]methanamine: 2 distinct motifs (furan-pyridine; primary amine). |
| Quantified Difference | 3 vs. 2 pharmacophoric elements; unavailable for direct binding comparison due to lack of target-specific data for the target compound. |
| Conditions | Structural comparison based on SMILES decomposition and published SAR for the cinnamamide class (Eur J Med Chem 2019 review) and furan-pyridine CYP2A6 inhibitors (BindingDB BDBM12345). |
Why This Matters
For researchers procuring compounds for kinase or antimicrobial screening, the dual-pharmacophore architecture offers a pre-validated molecular recognition scaffold that may engage targets inaccessible to simpler mono-aryl cinnamamides, reducing the number of singleton screening hits that fail to validate in secondary assays.
- [1] Pospíšilová Š, Kos J, Michnova H, et al. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Int J Mol Sci. 2018;19(8):E2318. View Source
- [2] BindingDB BDBM12345 (CHEMBL178090). CYP2A6 inhibition by [5-(pyridin-3-yl)furan-2-yl]methanamine. Ki = 100 nM, IC50 = 200 nM. Assay: coumarin 7-hydroxylation fluorescence. View Source
- [3] Gaikwad N, Nanduri S, Madhavi YV. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. Eur J Med Chem. 2019;181:111561. View Source
